molecular formula C11H19N3O2 B2445469 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea CAS No. 1351623-12-5

1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea

Cat. No.: B2445469
CAS No.: 1351623-12-5
M. Wt: 225.292
InChI Key: BKXHHEUEUHBTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea is a chemical compound used in scientific research.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea involves several steps. One common method includes the reaction of cyclohexyl isocyanate with 5-oxopyrrolidine-3-carboxylic acid. The reaction is typically carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the urea group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Cyclohexyl urea derivatives: These compounds have a cyclohexyl group attached to a urea moiety and are used in similar research applications.

The uniqueness of this compound lies in its specific combination of the cyclohexyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c15-10-6-9(7-12-10)14-11(16)13-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,15)(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXHHEUEUHBTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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